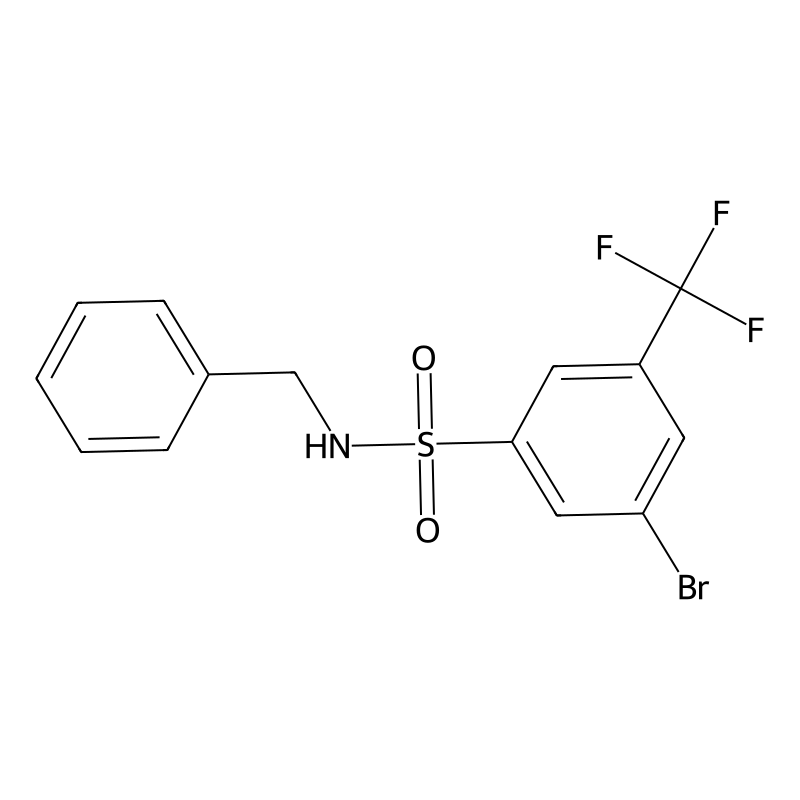N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Antibacterial Research
Scientific Field: Medicinal Chemistry
Summary of Application: This compound is used in the synthesis of pyrazole derivatives, which have shown potential as growth inhibitors of drug-resistant bacteria.
Methods of Application: The article reports the design, synthesis, and antimicrobial studies of 30 novel pyrazole derivatives.
Results: Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL.
Application in Agrochemical and Pharmaceutical Research
Scientific Field: Organic Chemistry
Summary of Application: The trifluoromethoxy group, which can be derived from N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide, is becoming increasingly important in agrochemical research and pharmaceutical chemistry.
Methods of Application: The trifluoromethoxy group is incorporated into small molecules in life science-oriented research.
Application in Energy Storage
Scientific Field: Material Science
Summary of Application: A 3,5-bis(trifluoromethyl)benzyl (BTFMB-TzDa) modified triazine-based covalent organic framework was synthesized.
Methods of Application: The high electronegativity and large steric hindrance of the BTFMB-TzDa modified separator successfully suppressed the diffusion of polysulfides.
Results: This led to improved capacity and cyclic stability of Li–S batteries.
Application in Structural Chemistry
Scientific Field: Structural Chemistry
Summary of Application: The compound 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, which is similar to N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide, is synthesized by the amidation reaction.
Methods of Application: The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies.
Application in Antimalarial Research
Summary of Application: N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide is used in the synthesis of new N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides as possible antimalarial prototypes.
Methods of Application: The compound is synthesized and its structure is confirmed by 1H and 13C NMR, FTIR, and MS spectroscopies.
Results: The synthesized compounds are potential antimalarial drug candidates.
Application in Anticancer Research
Summary of Application: Sulfonamides, including 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine.
Methods of Application: The compound is synthesized by the amidation reaction.
N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide is a compound characterized by its unique molecular structure, which includes a benzene ring substituted with a bromine atom and a trifluoromethyl group. The chemical formula for this compound is , and it has a molecular weight of approximately 394.207 g/mol. The compound is notable for its sulfonamide functional group, which contributes to its chemical reactivity and potential biological activity .
- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.
- Electrophilic Aromatic Substitution: The trifluoromethyl group can influence the reactivity of the aromatic ring, making it susceptible to electrophilic attack.
- Condensation Reactions: The sulfonamide group can engage in condensation reactions with amines or alcohols under suitable conditions .
N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide exhibits significant biological activity, particularly in medicinal chemistry. Compounds with similar structures have been studied for their potential as:
- Antimicrobial Agents: Due to the sulfonamide moiety, which is known for its antibacterial properties.
- Anticancer Agents: Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Enzyme Inhibitors: The compound may act as an inhibitor for specific enzymes involved in disease pathways .
The synthesis of N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide can be achieved through several methods:
- Bromination: Starting from N-benzyl-5-(trifluoromethyl)benzenesulfonamide, bromination can be performed using bromine or a brominating agent under controlled conditions.
- Sulfonation: The introduction of the sulfonamide group can be achieved through reaction with sulfonyl chlorides in the presence of a base.
- Combining Intermediates: A multi-step synthesis involving the preparation of intermediates followed by coupling reactions can also yield the desired compound .
N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide has various applications in:
- Pharmaceutical Development: As a lead compound for developing new drugs targeting bacterial infections or cancer.
- Chemical Research: Used as a reagent in organic synthesis and medicinal chemistry studies.
- Material Science: Potentially utilized in creating novel materials with specific electronic properties due to its unique functional groups .
Interaction studies involving N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide focus on its binding affinity with biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For example:
- Enzyme Binding Studies: Investigating how the compound interacts with specific enzymes can reveal its inhibitory potential.
- Receptor
Several compounds share structural similarities with N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide, each exhibiting unique properties:
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide | 1330750-34-9 | 0.93 | Cyclopropyl substituent |
| 4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide | 1020252-99-6 | 0.93 | Ethyl substituent |
| 4-Bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide | 1020253-00-2 | 0.92 | Propyl substituent |
| 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide | 1020253-05-7 | 0.89 | Butyl substituent |
These compounds differ primarily in their alkyl substituents, which can significantly affect their biological activity and chemical properties. The presence of the trifluoromethyl group is a common feature that enhances lipophilicity and may influence pharmacokinetics across these compounds .








